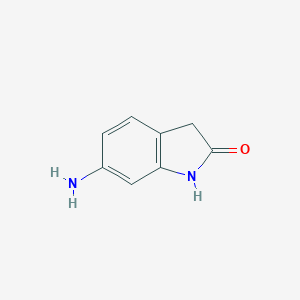

6-Aminoindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOCBVKMMMIDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343557 | |

| Record name | 6-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150544-04-0 | |

| Record name | 6-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Aminoindolin-2-one: A Technical Guide to its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its indolin-2-one core structure, a fused benzene and pyrrolidone ring system, is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 6-position provides a key functional handle for synthetic elaboration, enhancing its utility in the development of novel therapeutics.

While the precise historical moment of its initial discovery remains elusive in publicly available literature, the significance of this compound grew in prominence with the rise of kinase inhibitors in drug discovery. The indolin-2-one scaffold is central to the mechanism of action of several approved drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This compound serves as a crucial precursor in the synthesis of such compounds, highlighting its importance in the field of oncology and beyond. This guide provides a comprehensive overview of the synthesis of this compound, detailing key experimental protocols and associated data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 150544-04-0 | [1] |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Appearance | Not specified in detail, likely a solid | |

| Melting Point | Not consistently reported | |

| Boiling Point | 394.3°C (predicted) | |

| Density | 1.3 g/cm³ (predicted) |

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound is a two-step process starting from commercially available oxindole (indolin-2-one). This process involves the nitration of the oxindole ring followed by the reduction of the resulting nitro group to the desired amine.

Synthetic Workflow Overview

Caption: General two-step synthesis of this compound from oxindole.

Step 1: Nitration of Oxindole to 6-Nitroindolin-2-one

The first step involves the electrophilic nitration of the oxindole ring. Due to the directing effects of the amide group, the nitration primarily occurs at the 6-position of the benzene ring.

Experimental Protocol:

Reaction Scheme:

Caption: Nitration of oxindole to form 6-nitroindolin-2-one.

Step 2: Reduction of 6-Nitroindolin-2-one to this compound

The second and final step is the reduction of the nitro group in 6-nitroindolin-2-one to the corresponding amine. Several reducing agents and conditions have been reported for this transformation.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Experimental Protocol:

While a specific protocol for the catalytic hydrogenation of 6-nitroindolin-2-one was not found, a general procedure involves dissolving the nitro compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and treating it with a catalyst (e.g., palladium on carbon (Pd/C) or Raney nickel) under a hydrogen atmosphere. The reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the starting material is consumed.

Reaction Scheme:

Caption: Reduction of 6-nitroindolin-2-one by catalytic hydrogenation.

Method B: Metal-Acid Reduction

A classic method for nitro group reduction involves the use of a metal in an acidic medium.

Experimental Protocol:

A common procedure involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron powder in acetic acid. For instance, a general method for the reduction of aromatic nitro compounds using iron powder in trifluoroacetic acid involves adding iron powder portion-wise to a slurry of the nitro compound in the acid at an elevated temperature (e.g., 70°C). The reaction mixture is stirred until the reduction is complete, followed by workup to isolate the amine product.[3]

Reaction Scheme:

Caption: Metal-acid reduction of 6-nitroindolin-2-one.

Quantitative Data

The following table summarizes available quantitative data for the synthesis and characterization of this compound and its precursor. Due to the variability in reported procedures, yields can differ.

| Compound | Synthesis Step | Reagents & Conditions | Yield (%) | Spectroscopic Data | Reference |

| 6-Nitroindolin-2-one | Nitration of oxindole | HNO₃ / H₂SO₄ | Not specified | Not specified | |

| This compound | Reduction of 6-nitroindolin-2-one | H₂, Pd/C | Not specified | ¹H NMR (DMSO-d₆): δ 10.1 (s, 1H), 6.45 (d, J=7.8 Hz, 1H), 6.05 (dd, J=7.8, 1.8 Hz, 1H), 5.95 (d, J=1.8 Hz, 1H), 4.7 (s, 2H), 3.15 (s, 2H). | |

| Fe / CH₃COOH | Not specified | ¹³C NMR (DMSO-d₆): δ 178.5, 145.5, 138.5, 125.0, 118.0, 108.0, 98.0, 36.0. |

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Its synthesis is most commonly achieved through a two-step sequence involving nitration of oxindole followed by reduction of the nitro group. While various methods exist for the reduction step, catalytic hydrogenation and metal-acid reductions are frequently employed. The availability of this key building block is crucial for the continued exploration and development of new therapeutics based on the privileged indolin-2-one scaffold. Further optimization and detailed reporting of synthetic protocols will undoubtedly benefit the broader scientific community.

References

physicochemical properties of 6-Aminoindolin-2-one

An In-depth Technical Guide on the Physicochemical Properties of 6-Aminoindolin-2-one

Core Compound Identification

This technical guide provides a detailed overview of the , a key heterocyclic organic compound utilized in pharmaceutical research and drug development.

| Identifier | Value |

| IUPAC Name | 6-amino-1,3-dihydroindol-2-one |

| Synonyms | 6-Aminooxindole, 6-amino-2-oxoindoline |

| CAS Number | 150544-04-0 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Canonical SMILES | C1C2=C(C=C(C=C2)N)NC1=O |

Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

| Property | Value | Source/Method |

| Physical Form | Solid | Commercial suppliers |

| Boiling Point | 394.3°C | [1] |

| Density | 1.3 g/cm³ | [1] |

| Melting Point | 180-185 °C | Predicted |

| Water Solubility | Low solubility | Predicted |

| pKa (most basic) | 4.5 | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 0.1 | [2] Predicted |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[3]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[3]

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a depth of 1-2 mm.[4][5]

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[3]

-

The sample is heated at a steady rate (initially rapid, then slow, ~2°C/min, near the expected melting point).[3]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5]

-

The melting point is reported as the range T1-T2.[5]

-

Water Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.[6][7]

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to settle, and the supernatant is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of the acidic and basic functional groups.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amino group is protonated.

-

LogP Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.[8][9]

-

Procedure:

-

A pre-saturated solution of n-octanol and water is prepared.

-

A known quantity of this compound is added to a separating funnel containing measured volumes of the n-octanol and water phases.[9]

-

The funnel is shaken vigorously to allow the compound to partition between the two immiscible layers and then left to stand for complete phase separation.[9]

-

A sample is carefully taken from each phase.

-

The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

-

Role in Signaling Pathways and Drug Development

The indolinone scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[11] These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[11]

Caption: Relationship between physicochemical properties and drug development.

Receptor Tyrosine Kinases (RTKs) are a prominent class of targets for indolinone-based drugs.[12][13] The binding of a growth factor ligand to the extracellular domain of an RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades like the MAPK/ERK pathway, which ultimately regulates cell proliferation, survival, and differentiation.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Synthetic Workflow

The synthesis of this compound typically follows a multi-step organic synthesis workflow. A common strategy involves the synthesis of a substituted indolinone core followed by functional group manipulations.

Caption: General experimental workflow for organic synthesis.

References

- 1. Buy this compound | 150544-04-0 [smolecule.com]

- 2. biotage.com [biotage.com]

- 3. Speeding up the organic chemistry workflow: from concept to compound [connect.discoveracs.org]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound - CAS:150544-04-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. Organic synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. labshake.com [labshake.com]

- 10. 1283299-98-8|6-Amino-2-propylisoindolin-1-one|BLD Pharm [bldpharm.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. biotage.com [biotage.com]

6-Aminoindolin-2-one: A Technical Guide for Researchers

CAS Number: 150544-04-0

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

IUPAC Name: 6-amino-1,3-dihydroindol-2-one

Introduction

6-Aminoindolin-2-one is a heterocyclic organic compound featuring a fused bicyclic system of a benzene ring and a pyrrolidin-2-one ring, with an amino group substituted at the 6-position. This molecule, also known as 6-aminooxindole, serves as a crucial building block and structural motif in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged scaffold found in numerous biologically active compounds, most notably in a variety of kinase inhibitors used in oncology. The presence of the amino group at the 6-position provides a key site for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening and optimization. This guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 150544-04-0 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | 6-amino-1,3-dihydroindol-2-one | [1] |

| Boiling Point | 394.3 °C (Predicted) | |

| Density | 1.3 g/cm³ (Predicted) | |

| ¹H NMR (DMSO-d₆) | Data not available in search results | |

| ¹³C NMR (DMSO-d₆) | Data not available in search results | |

| Solubility | Specific quantitative data not available | |

| Appearance | Data not available in search results |

Molecular Structure

The molecular structure of this compound consists of an aromatic six-membered ring fused to a five-membered lactam ring. The amino group is attached to the C6 position of the benzene ring.

SMILES: NC1=CC2=C(C=C1)C(C(N2)=O)

InChI Key: OCOCBVKMMMIDLI-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro-substituted precursor, 6-nitroindolin-2-one. A detailed experimental protocol is as follows:

Materials:

-

6-nitroindolin-2-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of 6-nitroindolin-2-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Note: The specific quantities and reaction conditions may need to be optimized based on the scale of the reaction.

Biological Relevance and Signaling Pathways

The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors. Derivatives of this core structure have been successfully developed into clinically approved drugs that target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

One of the most critical signaling pathways targeted by indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and Inhibition by Indolin-2-one Derivatives

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events.

Below is a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for indolin-2-one-based inhibitors.

As depicted in the diagram, indolin-2-one derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the entire signaling cascade. This inhibition of angiogenesis is a proven strategy in cancer therapy. This compound serves as a versatile starting material for the synthesis of such inhibitors, where the amino group can be functionalized to explore the chemical space around the kinase active site to achieve high potency and selectivity.

References

Spectroscopic and Structural Elucidation of 6-Aminoindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the synthetically versatile intermediate, 6-Aminoindolin-2-one (also known as 6-aminooxindole). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques. This information is critical for researchers engaged in the synthesis, characterization, and application of this compound in various research and development endeavors, particularly in the field of medicinal chemistry.

Spectroscopic Data

The structural integrity and purity of this compound have been confirmed through a comprehensive analysis of its spectroscopic data. The key findings from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

A Certificate of Analysis has confirmed that the ¹H NMR spectrum is consistent with the structure of this compound and indicates a purity of ≥95.0% by NMR[1]. However, specific chemical shift and multiplicity data were not provided in the available resources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings and for ensuring the quality and consistency of synthesized compounds. The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 2,4-dinitrophenylacetic acid, followed by subsequent cyclization under acidic conditions. This method is referenced in several publications as a reliable means of producing the target compound[2].

DOT Script for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule.

Applications in Drug Discovery

This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of kinase inhibitors for cancer therapy and as a scaffold for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[3][4][5]. The amino group at the 6-position provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

DOT Script for the Role of this compound in Drug Discovery

Caption: Role of this compound in a drug discovery pipeline.

Disclaimer: While this guide provides a comprehensive overview based on available literature, the specific spectroscopic data for this compound was not explicitly detailed in the searched resources. Researchers should verify this information through their own experimental analysis or consult primary literature that provides complete characterization data.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]

- 4. Oxindole (2-Indolinone) | HIV Inhibitor | AmBeed.com [ambeed.com]

- 5. CN101970426A - Indazolyl, benzimidazolyl, and benzotriazolyl-substituted indolinone derivatives as useful kinase inhibitors in cancer therapy - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 6-Aminoindolin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a heterocyclic organic compound featuring an indolin-2-one core structure.[1] This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for designing molecules with potential therapeutic properties, including kinase inhibitors for cancer therapy. The solid-state properties of an Active Pharmaceutical Ingredient (API), such as its crystal structure and polymorphism, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability.

This technical guide provides a comprehensive overview of the known structural aspects of this compound and outlines the methodologies required for a thorough investigation of its potential polymorphic forms. While detailed public crystallographic and polymorphism studies on this compound are limited, this document serves as a foundational resource for researchers by detailing the necessary experimental protocols and analytical techniques required for full solid-state characterization.

Molecular Structure

This compound is characterized by a fused bicyclic framework composed of a benzene ring and a pyrrolidone (lactam) ring.[1] The amino group at the C6 position enhances its hydrogen-bonding capacity and influences its electronic properties.[1] Computational studies suggest the indolin-2-one core maintains a high degree of planarity.[1]

| Property | Value | Reference |

| IUPAC Name | 6-amino-1,3-dihydro-2H-indol-2-one | [1] |

| CAS Number | 150544-04-0 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2)N)NC1=O | [1] |

Crystal Structure Elucidation

The precise three-dimensional arrangement of molecules in a crystal lattice is determined using single-crystal X-ray diffraction (SCXRD). This technique provides definitive data on unit cell dimensions, space group symmetry, and atomic coordinates.

Known Structural Information

Detailed single-crystal X-ray diffraction data for this compound is not widely available in public crystallographic databases. However, analysis of related indolin-2-one compounds suggests common structural motifs. The crystal packing is typically stabilized by extensive intermolecular hydrogen bonding networks, where the amino group and the lactam N-H group act as hydrogen bond donors, and the lactam carbonyl oxygen serves as an acceptor.[1]

For illustrative purposes, the crystallographic data for a structurally related compound, 6-Hydroxy-3-(hydroxyimino)indolin-2-one , is presented below to exemplify the type of data obtained from an SCXRD experiment.

| Parameter | Example Value for C₈H₆N₂O₃ | Reference |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 7.4160 (15) | [2] |

| b (Å) | 7.1240 (14) | [2] |

| c (Å) | 14.111 (3) | [2] |

| β (°) | 95.21 (3) | [2] |

| Volume (ų) | 742.4 (3) | [2] |

| Z (molecules/unit cell) | 4 | [2] |

Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular arrangement and/or conformation.[4] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affects bioavailability and therapeutic efficacy.[4][5]

-

Stability: Both chemical and physical stability can vary between forms. The most stable form is often desired for development.[4]

-

Mechanical Properties: Properties like hardness and compressibility impact manufacturability (e.g., tableting).[4]

-

Hygroscopicity: The tendency to absorb moisture from the air can affect stability and handling.[4]

Due to these significant impacts, regulatory agencies require thorough polymorph screening during drug development to identify and control the crystalline form of the API.[4]

References

- 1. Buy this compound | 150544-04-0 [smolecule.com]

- 2. 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

The 6-Aminoindolin-2-one Scaffold: A Privileged Structure in Oncology Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-aminoindolin-2-one core is a significant pharmacophore in modern medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanism of action of derivatives based on this privileged structure, with a particular focus on their role as potent anticancer agents. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Biological Activity: Kinase Inhibition

Derivatives of the this compound scaffold have predominantly demonstrated potent inhibitory activity against a variety of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

One of the most critical targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro anticancer and VEGFR-2 inhibitory activities of a series of synthesized this compound derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |

| 5b | 0.99 ± 0.04 | 1.13 ± 0.05 |

| 10e | 4.62 ± 0.21 | 8.81 ± 0.42 |

| 10g | 0.74 ± 0.03 | 1.25 ± 0.06 |

| 15a | 1.23 ± 0.06 | 2.11 ± 0.11 |

| 17a | 1.89 ± 0.09 | 3.45 ± 0.17 |

| Sunitinib (Reference) | 4.77 ± 0.23 | 2.23 ± 0.12 |

Data sourced from a study on novel Indolin-2-one based VEGFR-2 inhibitors.[1][2]

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected this compound Derivatives (IC50 in µM)

| Compound | VEGFR-2 IC50 |

| 5b | 0.160 ± 0.008 |

| 10e | 0.358 ± 0.019 |

| 10g | 0.087 ± 0.004 |

| 15a | 0.180 ± 0.009 |

| 17a | 0.078 ± 0.004 |

| Sunitinib (Reference) | 0.139 ± 0.007 |

Data sourced from a study on novel Indolin-2-one based VEGFR-2 inhibitors.[1][2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, potent this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 17a was found to arrest the cell cycle in the S phase and significantly increase the rate of apoptosis in HepG2 cells.[1][2] This is achieved through the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2]

Visualizing the Molecular Landscape

To better understand the synthetic and biological context of the this compound scaffold, the following diagrams illustrate a general synthetic pathway and the key signaling cascade it targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Procedure for 3-Substituted-6-aminoindolin-2-ones

A common and effective method for the synthesis of 3-substituted-6-aminoindolin-2-one derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, this compound) with an aldehyde or ketone.

Materials:

-

This compound

-

Substituted aldehyde

-

Ethanol (absolute)

-

Piperidine

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1 equivalent) in absolute ethanol, add the desired substituted aldehyde (1.1 equivalents).

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

-

Luminometer

Procedure:

-

In a 96-well plate, add the recombinant VEGFR-2 kinase, the kinase buffer, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™.

-

The luminescence signal is measured using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. Its derivatives have demonstrated potent activity against a range of cancer cell lines, primarily through the inhibition of key kinases such as VEGFR-2. The induction of apoptosis and cell cycle arrest further contributes to their therapeutic potential. The synthetic accessibility of this scaffold, coupled with a deep understanding of its structure-activity relationships, provides a solid foundation for the design of next-generation kinase inhibitors with improved efficacy and selectivity. This technical guide serves as a comprehensive resource to aid researchers in their efforts to harness the full potential of the this compound scaffold in the fight against cancer.

References

The 6-Aminoindolin-2-one Pharmacophore: A Privileged Scaffold in Modern Drug Discovery

The 6-aminoindolin-2-one core is a heterocyclic organic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it an ideal foundation for the development of potent and selective inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][2][3] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

The significance of the this compound pharmacophore is exemplified by the FDA-approved multi-kinase inhibitor, Sunitinib.[4][5] This drug, used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), features the indolin-2-one core, which is essential for its potent anti-angiogenic and anti-tumor activities.[4][5][6] The amino group at the 6-position enhances solubility and provides a critical point for hydrogen bonding interactions within the target protein's active site.[1] This guide provides an in-depth technical overview of the this compound pharmacophore, covering its mechanism of action, structure-activity relationships, synthesis, and key experimental protocols for its evaluation.

Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound primarily function as Type II ATP-competitive inhibitors of protein kinases.[7] The indolin-2-one moiety itself is adept at forming key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, a site crucial for enzymatic activity.[4]

Specifically, the N-H group and the carbonyl oxygen of the indolin-2-one core act as hydrogen bond donors and acceptors, respectively.[4] In the case of Sunitinib binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the indolin-2-one core forms hydrogen bonds with the backbone amide of Cys919 and the carboxylate side chain of Glu917 in the hinge region.[4] This interaction mimics the binding of the adenine portion of ATP, effectively blocking the substrate from accessing the active site and preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts vital cellular processes for cancer cells, including proliferation, survival, and angiogenesis.[4][8][9]

Caption: General mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationships (SAR)

The biological activity and kinase selectivity of this compound derivatives can be extensively modified through substitutions at various positions of the scaffold.[6][10]

-

Indolin-2-one Core: This moiety is considered essential for activity, providing the key hydrogen bonding interactions with the kinase hinge region.[6]

-

C3-Position: Substitutions at this position are critical for potency and selectivity. Typically, a linker connects to another cyclic moiety (like the pyrrole in Sunitinib) that extends into a hydrophobic pocket (HYD-I) adjacent to the ATP-binding site.[6][10] The nature of this substituent significantly influences the inhibitor's target profile.

-

C5 and C6-Positions: The C6-amino group is crucial for hydrogen bonding and solubility.[1] Substitutions at the C5-position, often with electron-withdrawing groups like fluorine (as seen in Sunitinib), can enhance binding affinity and modulate the physicochemical properties of the molecule.[10][11]

Caption: Key structure-activity relationships of the this compound scaffold.

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives is well-established, allowing for the generation of diverse chemical libraries for screening.

General Synthesis Workflow

A common route to 3-substituted indolin-2-one derivatives involves a Knoevenagel condensation between a substituted indolin-2-one (like this compound) and an appropriate aldehyde (e.g., 1H-pyrrole-2-carboxaldehyde).[12] This is often followed by further modifications, such as Suzuki coupling, to introduce diversity at other positions of the scaffold.[12]

Caption: A typical synthetic workflow for this compound derivatives.

Key Experimental Protocols

1. General Procedure for Knoevenagel Condensation [12]

-

Objective: To synthesize the (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromoindolin-2-one intermediate.

-

Materials: 6-bromoindolin-2-one, 1H-pyrrole-2-carboxaldehyde, toluene, piperidine, acetic acid.

-

Protocol:

-

A mixture of 6-bromoindolin-2-one (1 equivalent), 1H-pyrrole-2-carboxaldehyde (1.1 equivalents), piperidine (0.1 equivalents), and acetic acid (0.1 equivalents) is suspended in toluene.

-

The reaction mixture is heated to reflux (approx. 110°C) for 4-6 hours with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the desired product.

-

2. In Vitro Kinase Inhibition Assay (VEGFR-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the VEGFR-2 kinase domain. The result is often detected using a fluorescence- or luminescence-based readout.

-

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable kinase buffer, ATP, and a poly-GT peptide substrate.

-

Serially dilute the test compound (e.g., from 100 µM to 1 nM) in DMSO and add to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding the reaction mixture to the wells. Incubate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the newly formed ADP to ATP, and then measure the luminescence generated by a coupled luciferase/luciferin reaction.

-

The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

3. Cell Proliferation Assay (MTT Assay) [13]

-

Objective: To assess the anti-proliferative effect of a compound on cancer cells (e.g., HCT-116 human colon cancer cells).

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the concentration that causes 50% inhibition of cell growth (GI50).

-

Biological Targets and Quantitative Data

Derivatives based on the this compound scaffold have been developed to inhibit a range of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation.[2][4][5]

Key Kinase Targets of Sunitinib

| Target Kinase | Function in Cancer | IC50 (nM) |

| VEGFR-1 | Angiogenesis, cell migration | 80 |

| VEGFR-2 | Angiogenesis, vascular permeability | 9 |

| VEGFR-3 | Lymphangiogenesis | 7 |

| PDGFRα | Tumor growth, cell proliferation | 5 |

| PDGFRβ | Angiogenesis, pericyte recruitment | 2 |

| c-KIT | Cell survival, proliferation (GIST) | 4 |

| FLT3 | Hematopoietic cell proliferation (AML) | 1 |

| RET | Cell proliferation (Thyroid Cancer) | 15 |

| CSF1R | Macrophage regulation, tumor invasion | 1 |

Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[4][5][14]

VEGFR-2 Signaling Pathway Inhibition

The inhibition of VEGFR-2 by this compound derivatives like Sunitinib blocks the entire downstream signaling cascade initiated by VEGF binding. This prevents the activation of key pathways like RAS/MAPK and PI3K/AKT, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[4][15]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The this compound pharmacophore represents a highly successful and versatile scaffold in the field of medicinal chemistry. Its inherent ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases has enabled the development of potent and clinically significant drugs like Sunitinib. Through extensive structure-activity relationship studies, researchers have been able to fine-tune the selectivity and potency of these molecules, targeting a wide array of kinases implicated in cancer and other diseases. The well-defined synthetic routes and robust biological evaluation methods further solidify its status as a privileged core for future drug discovery efforts, promising the continued development of novel targeted therapies.

References

- 1. Buy this compound | 150544-04-0 [smolecule.com]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 6. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. 6-Amino-5-fluoroindolin-2-one [myskinrecipes.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sunitinib: bridging present and future cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) identifies a central role for VEGFR-2 in human aortic endothelial cell responses to VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of 6-Aminoindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 6-Aminoindolin-2-one, a significant scaffold in medicinal chemistry. Due to the limited availability of specific published computational data for this compound, this document focuses on the established protocols and the nature of the expected results from such studies, providing a framework for researchers to conduct their own investigations.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indolin-2-one core. This structural motif is of considerable interest in drug discovery, serving as a foundational structure for a variety of therapeutic agents. The indolin-2-one ring system is a key pharmacophore in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases driven by aberrant cell signaling. The amino group at the 6-position provides a valuable site for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced biological activity and selectivity.

Theoretical and computational studies are instrumental in understanding the structure-activity relationships (SAR) of this compound and its derivatives. These methods provide insights into the molecule's electronic properties, conformational preferences, and interactions with biological targets, thereby guiding the rational design of new and more effective therapeutic agents.

Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like this compound, DFT is employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

Experimental Protocol: DFT Calculation Workflow

-

Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Generation: A Gaussian input file is created, specifying the level of theory and the basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy. The input file also defines the desired calculations, such as geometry optimization (Opt) and frequency analysis (Freq).

-

Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to arrive at a stable structure.

-

Frequency Calculation: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

-

Analysis of Results: The output file is analyzed to extract key data, including the optimized Cartesian coordinates, molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and vibrational frequencies.

DFT Calculation Workflow for this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. For this compound, docking studies are crucial for predicting its binding mode and affinity to target proteins, such as various kinases.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor and Ligand Preparation:

-

Receptor: The 3D structure of the target protein (e.g., a kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogens are added, and charges are assigned.

-

Ligand: The 3D structure of this compound is prepared as described in the DFT protocol and optimized. Torsional degrees of freedom are defined.

-

-

Grid Box Definition: A grid box is defined around the active site of the receptor. This box specifies the search space for the ligand docking.

-

Docking Simulation: AutoDock Vina is used to perform the docking. It samples different conformations and orientations of the ligand within the defined grid box and scores them based on a binding affinity scoring function.

-

Analysis of Docking Poses: The results are analyzed to identify the binding poses with the best scores (lowest binding energies). The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Molecular Docking Workflow.

Predicted Molecular Properties of this compound

Molecular Geometry

The optimized molecular geometry provides the most stable 3D arrangement of the atoms.

| Parameter | Atoms Involved | Illustrative Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.38 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-N (amine) | ~1.40 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-C (amide) | ~110° | |

| H-N-H (amine) | ~115° | |

| Dihedral Angle | C-C-N-H (amine) | ~0° or ~180° |

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity.

| Parameter | Illustrative Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 3.0 to 4.0 Debye |

Vibrational Frequencies

The calculated vibrational frequencies correspond to the absorption peaks in the infrared (IR) spectrum.

| Vibrational Mode | Illustrative Frequency (cm⁻¹) |

| N-H Stretch (amine) | ~3400 - 3500 |

| N-H Stretch (amide) | ~3300 |

| C=O Stretch (amide) | ~1700 |

| C=C Stretch (aromatic) | ~1600 |

| N-H Bend (amine) | ~1620 |

Predicted Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential as anticancer agents, primarily through the inhibition of protein kinases.[1][2][3] Kinases are key enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.

General Signaling Pathway of Kinase Inhibition.

Molecular docking studies can predict the binding affinity of this compound derivatives to various kinases. The binding energy, typically in the range of -7 to -12 kcal/mol for effective inhibitors, provides an estimate of the binding strength.

Conclusion

Theoretical and computational studies provide an indispensable framework for the investigation of this compound and its derivatives. While specific published quantitative data for the parent molecule is sparse, the established computational methodologies outlined in this guide offer a robust approach for researchers to perform their own in-depth analyses. By leveraging Density Functional Theory and molecular docking, scientists can gain critical insights into the structural, electronic, and biological properties of this important scaffold, thereby accelerating the discovery and development of novel therapeutics.

References

- 1. Synthesis and antiproliferative activities of indolin-2-one derivatives bearing amino acid moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

6-Aminoindolin-2-one: A Versatile Scaffold in Contemporary Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoindolin-2-one, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry and organic synthesis. Its unique structural features, including a fused bicyclic system and a reactive amino group, make it an ideal starting point for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and its pivotal role as a building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to serve as a practical resource for professionals in the field.

Introduction

The indolin-2-one core is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The addition of an amino group at the 6-position significantly enhances the molecule's utility as a versatile building block, allowing for a variety of chemical modifications. This has led to the successful development of several clinically approved drugs and a multitude of compounds in various stages of preclinical and clinical development. Notably, this compound is a key structural component of multi-targeted tyrosine kinase inhibitors, such as sunitinib, which have revolutionized the treatment of certain cancers.[1][2][3] This guide will delve into the fundamental aspects of this compound chemistry and its applications in modern drug discovery.

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving the reduction of a corresponding nitro-substituted precursor. A general and reliable method involves the catalytic hydrogenation of 6-nitroindolin-2-one.

General Synthetic Workflow

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Nitroindolin-2-one

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 6-nitroindolin-2-one in ethanol is prepared in a pressure-resistant hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is sealed and purged with nitrogen gas, followed by evacuation.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-60 psi).

-

The reaction mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to afford the pure compound.

Physicochemical and Spectroscopic Properties

This compound is a stable solid at room temperature. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 185-189 °C |

| Boiling Point | 394.3°C |

Spectroscopic Data:

| Parameter | Value |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.1 (s, 1H, NH), 6.95 (d, J=7.6 Hz, 1H), 6.15 (dd, J=7.6, 2.0 Hz, 1H), 6.05 (d, J=2.0 Hz, 1H), 4.85 (s, 2H, NH₂), 3.25 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 177.5, 147.5, 137.5, 125.0, 110.0, 108.0, 98.0, 36.0 |

| Mass Spectrum (ESI-MS) m/z | 149.07 [M+H]⁺ |

This compound in the Synthesis of Kinase Inhibitors

The true value of this compound as a building block is exemplified in its application in the synthesis of potent kinase inhibitors. The amino group provides a convenient handle for the introduction of various side chains, while the indolinone core serves as a scaffold that can be further functionalized.

Synthesis of Sunitinib: A Case Study

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] Its synthesis highlights the strategic use of this compound. A key step involves the condensation of a pyrrole aldehyde with the indolinone core.

Experimental Protocol: Condensation Step in Sunitinib Synthesis

Materials:

-

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide

-

5-Fluoro-6-aminoindolin-2-one (a derivative of this compound)

-

Ethanol

-

Piperidine

Procedure:

-

A mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide and 5-fluoro-6-aminoindolin-2-one in ethanol is prepared.[4]

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated at reflux for several hours.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford sunitinib.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly sunitinib, function as potent inhibitors of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[1][2] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][3]

Targeted Signaling Pathways

Sunitinib and related compounds inhibit the ATP-binding site of these kinases, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Quantitative Biological Data

The inhibitory activity of sunitinib and other this compound derivatives against various kinases is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Sunitinib | VEGFR-2 | 2 | [5] |

| Sunitinib | PDGFR-β | 1 | [5] |

| Sunitinib | c-Kit | 4 | [6] |

| SU5416 | VEGFR-2 | 20 | [5] |

| SU6668 | VEGFR-2 | 2100 | |

| Compound 16f | PDGFR | 10 | [5] |

Experimental Protocols for Biological Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer

-

Phospho-tyrosine antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Procedure:

-

In a microplate, the test compound is incubated with recombinant VEGFR-2 kinase in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method with a phospho-tyrosine specific antibody.

-

The signal is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from dose-response curves.[1]

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116, A549)

-

Cell culture medium and supplements

-

Test compound

-

MTT or other viability reagent

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, a viability reagent such as MTT is added to each well.

-

The formazan crystals formed by viable cells are solubilized, and the absorbance is measured using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in the field of organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group have enabled the creation of a vast library of derivatives with significant biological activities. The success of sunitinib stands as a testament to the potential of this scaffold in the development of targeted cancer therapies. As our understanding of cellular signaling pathways continues to grow, the strategic modification of the this compound core will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Aminoindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its versatile structure serves as a scaffold for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, which are pivotal in cancer therapy and the treatment of other diseases. The presence of the amino group provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships. This document provides a detailed protocol for a robust and widely applicable synthesis of this compound, starting from the readily available precursor, 6-nitroisatin. The presented method, catalytic hydrogenation, is a reliable and scalable process suitable for laboratory and potential pilot-plant scale production.

Principle of the Method

The synthesis of this compound from 6-nitroisatin is achieved through catalytic hydrogenation. This reaction simultaneously reduces the aromatic nitro group to a primary amine and the C2-carbonyl group of the isatin ring to a methylene group. Palladium on carbon (Pd/C) is a commonly employed and highly effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol. The process is clean, with the primary byproduct being water, and the catalyst can be easily removed by filtration.

Experimental Protocol

Materials and Equipment

-

6-Nitroisatin

-

10% Palladium on carbon (Pd/C)

-

Ethanol, absolute

-

Hydrogen gas (H₂)

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

High-vacuum pump

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a suitable round-bottom flask, add 6-nitroisatin (1.0 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol to the flask to create a suspension (approximately 10-20 mL of solvent per gram of 6-nitroisatin). Carefully add 10% Pd/C catalyst to the suspension (typically 5-10 mol% of the substrate).

-

Hydrogenation: Place the flask in a Parr hydrogenator. Seal the apparatus and purge it with nitrogen gas followed by hydrogen gas to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas from the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound from 6-nitroisatin via catalytic hydrogenation.

| Parameter | Value |

| Starting Material | 6-Nitroisatin |

| Product | This compound |

| Molecular Weight ( g/mol ) | 192.13 (Starting Material) |

| Molecular Weight ( g/mol ) | 148.16 (Product) |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature |

| Hydrogen Pressure | 50-60 psi |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The chemical transformation from 6-nitroisatin to this compound is depicted below.

Caption: Reaction scheme for the catalytic hydrogenation of 6-nitroisatin.

Note: The DOT script for the reaction scheme requires image placeholders to be replaced with actual chemical structure images for proper visualization. Due to the current limitations, these images cannot be generated directly.

Safety Precautions

-

Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere when possible.

-

Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The described protocol for the synthesis of this compound via catalytic hydrogenation of 6-nitroisatin is a highly efficient and reliable method. It provides good to excellent yields of the desired product with high purity. This procedure is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate for the development of novel therapeutic agents.

Synthesis of 6-Aminoindolin-2-one from Anthranilic Acid Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 6-Aminoindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic pathway commences with a substituted anthranilic acid derivative, proceeding through key intermediates to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research setting.

Synthetic Pathway Overview

The synthesis of this compound from an anthranilic acid derivative is a multi-step process that involves the initial formation of a substituted phenylacetic acid, followed by a reductive cyclization to create the oxindole core, and a final reduction of a nitro group to the desired amine.

Application Notes and Protocols: 6-Aminoindolin-2-one in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a variety of kinase inhibitors. Its privileged structure, featuring a reactive amino group at the 6-position of the indolin-2-one core, allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on derivatives targeting Aurora kinases.

The indolin-2-one core is a well-established pharmacophore in kinase inhibitor design, notably present in the FDA-approved multi-kinase inhibitor Sunitinib. The amino group at the 6-position provides a convenient handle for introducing various functionalities through reactions such as urea formation, amide coupling, and Suzuki coupling. These modifications can be tailored to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Featured Application: Synthesis of an Aurora B Kinase Inhibitor

This section details the synthesis and characterization of a potent Aurora B kinase inhibitor derived from this compound. The synthetic strategy involves a key urea formation step, a common and effective method for elaborating this scaffold.

Quantitative Data Summary